5-Pentylisoxazol-3-amine
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Description
5-Pentylisoxazol-3-amine is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol .
Synthesis Analysis
Isoxazoles, such as this compound, can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Another method involves the reaction of 3-amino-5-methylisoxazole with phthalic anhydride and/or maleic anhydride under different conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as UV/Visible Absorption, NMR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Isoxazoles can undergo various chemical reactions. For instance, they can be converted into alkenes by an elimination reaction . They can also react with different aldehydes to form Schiff bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various methods such as measuring its melting point, boiling point, density, water solubility, and vapor pressure .Future Directions
Properties
IUPAC Name |
5-pentyl-1,2-oxazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-2-3-4-5-7-6-8(9)10-11-7/h6H,2-5H2,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYAUCZSSFLZIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=NO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347891 |
Source
|
Record name | 5-Pentyl-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119409-65-3 |
Source
|
Record name | 5-Pentyl-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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